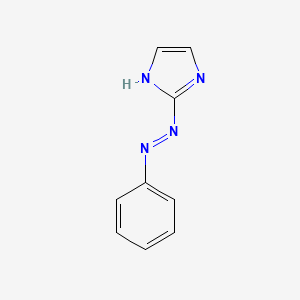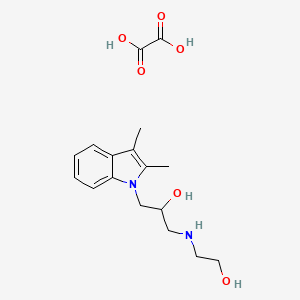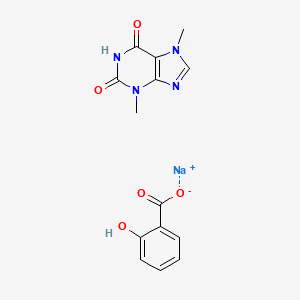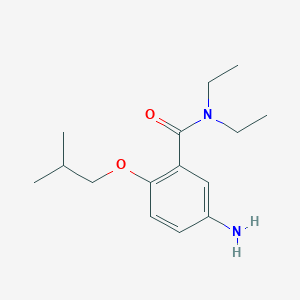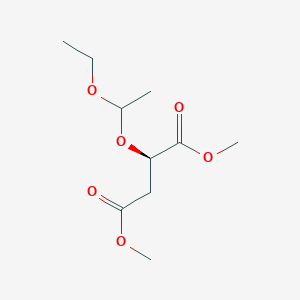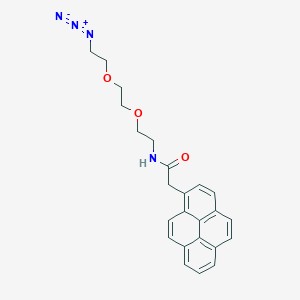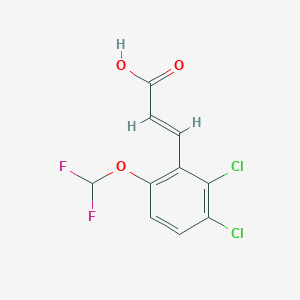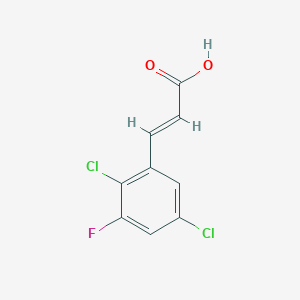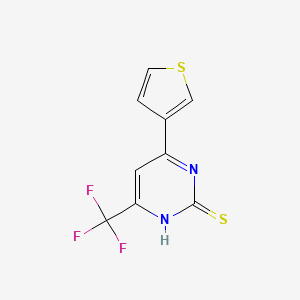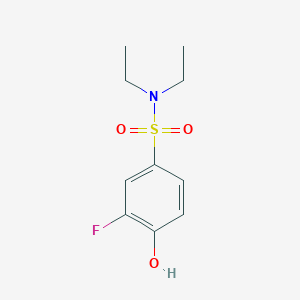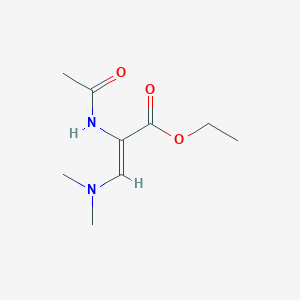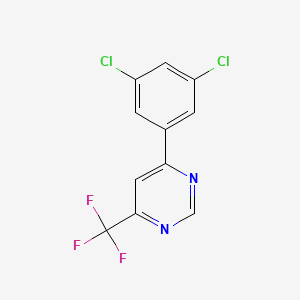![molecular formula C7H10F3NO3S2 B13727608 N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid typically involves multiple steps. One common method starts with the reaction of glycine with di-tert-butyl dicarbonate to form N-(tert-butoxycarbonyl)glycine. This intermediate is then reacted with trifluoroethylamine hydrochloride in the presence of N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(2,2,2-trifluoroethyl)glycine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the dithio linkage can interact with thiol groups in proteins, leading to enzyme inhibition or protein modification. These interactions can affect various cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Shares the trifluoroacetyl group but lacks the dithio linkage.
N-(tert-butoxycarbonyl)glycine: Used as an intermediate in the synthesis of the target compound.
2-aminoethanethiol: Provides the aminoethyl group and dithio linkage.
Uniqueness
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is unique due to its combination of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10F3NO3S2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO3S2/c8-7(9,10)6(14)11-2-4-16-15-3-1-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
Clé InChI |
YUDYRUFGSYQIPF-UHFFFAOYSA-N |
SMILES canonique |
C(CSSCCNC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


